molecular formula C20H20ClFN2O2 B4650054 2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide

2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide

Cat. No. B4650054
M. Wt: 374.8 g/mol
InChI Key: IEPBXMNDCVEQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide, also known as ABT-594, is a synthetic compound that acts as a potent analgesic and antinociceptive agent. It was first synthesized in the late 1990s by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide acts as an agonist at both α3β4 and α4β2 nicotinic acetylcholine receptors (nAChRs). These receptors are located in the central and peripheral nervous systems and are involved in pain transmission, addiction, and other physiological processes. 2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide selectively activates these receptors, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation and reward pathways.
Biochemical and Physiological Effects:
2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide has been shown to produce potent analgesic and antinociceptive effects in animal models of pain. It also has a unique mechanism of action that differentiates it from other analgesics, making it a promising candidate for the treatment of chronic pain and neuropathic pain. 2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide has also been shown to produce rewarding effects in animal models, which may be useful in the treatment of addiction.

Advantages and Limitations for Lab Experiments

2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide has several advantages for lab experiments, including its potency, selectivity, and unique mechanism of action. However, it also has some limitations, such as its short half-life and the need for specialized equipment to study its effects on nAChRs.

Future Directions

There are several future directions for the study of 2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide, including its potential use in the treatment of chronic pain, neuropathic pain, and addiction. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs. 2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide may also have potential applications in other areas, such as mood disorders and cognitive impairments.

Scientific Research Applications

2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and addiction. It has been shown to be effective in animal models of pain and has a unique mechanism of action that differentiates it from other analgesics. 2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide has also been studied for its potential use in the treatment of nicotine addiction, as it acts on the same receptors as nicotine.

properties

IUPAC Name

2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c21-17-11-10-14(24-19(25)15-8-4-5-9-18(15)22)12-16(17)20(26)23-13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPBXMNDCVEQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.